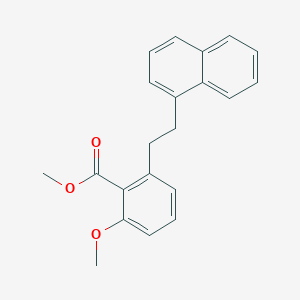

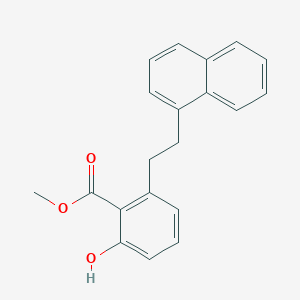

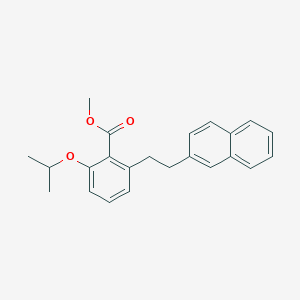

2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

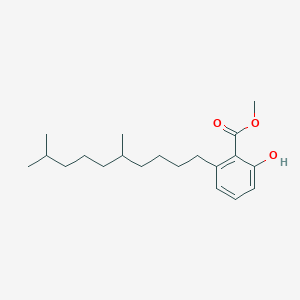

2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester, also known as MENBE, is a synthetic compound that is widely used in scientific research. This compound is a derivative of the naphthalene family and has a variety of applications in the lab. It has been used in numerous studies to evaluate the effects of various compounds on biochemical, physiological, and cellular processes. MENBE has been used in studies related to cancer, inflammation, and other diseases. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MENBE.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Heterocyclic Compound Synthesis

The compound has been utilized in the synthesis of benzo[a]acridine and benzo[b][4,7]phenanthroline derivatives through condensation with naphthylamine and quinolylamines, demonstrating its versatility in forming complex heterocyclic structures (N. Kozlov, A. B. Tereshko, K. Gusak, 2006).

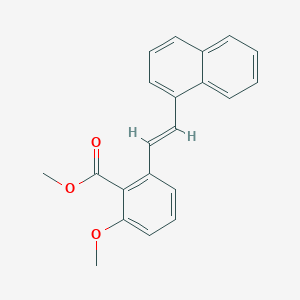

Photochemically Induced Cyclization

It serves as a precursor in photochemically induced cyclization processes for the synthesis of naphtho[2,1-f]isoquinolines, showcasing its role in photochemical transformations and the total synthesis of complex organic molecules (M. Pampín, J. Estévez, R. Estévez, M. Maestro, L. Castedo, 2003).

Indole Derivatives Synthesis

Demonstrated in the novel total synthesis of indolo[2,3-b]naphthalene-6,11-diones, it illustrates the compound's utility in synthesizing indole derivatives, which are of significant interest due to their biological activities (Marcos Fernández, C. Barcia, J. Estévez, R. Estévez, L. Castedo, 2004).

Catalytic Applications and Material Science

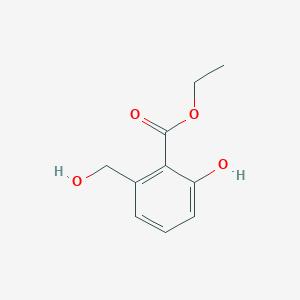

Hydroesterification Processes

The compound has been investigated for its utility in hydroesterification, particularly in the synthesis of esters like the methyl ester of 6-methoxy naphthyl propionic acid, demonstrating its potential in catalytic processes using palladium complexes (Shashi B. Atla, A. Kelkar, R. V. Chaudhari, 2009).

Liquid Crystalline Properties

Research into mesogenic series incorporating the compound has revealed its significance in the development of liquid crystalline materials, showing potential applications in displays and optical devices (B.T. Thaker, N.J. Chothani, Y.T. Dhimmar, B. S. Patel, D. Solanki, N. B. Patel, J.B. Kanojiya, R. Tandel, 2012).

Fluorescence and Photophysical Studies

- Sensitized Emission of Lanthanide Complexes: Studies have explored the photophysical properties of 4-naphthalen-1-yl-benzoic acid derivatives and their Eu(III)-cored complexes, illustrating the role of such compounds in developing luminescent materials with potential applications in sensors and bioimaging (Yong Hee Kim, N. S. Baek, Hwan-Kyu Kim, 2006).

Eigenschaften

IUPAC Name |

methyl 2-methoxy-6-(2-naphthalen-1-ylethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c1-23-19-12-6-10-17(20(19)21(22)24-2)14-13-16-9-5-8-15-7-3-4-11-18(15)16/h3-12H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHNIFFYKFPYKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)CCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6338980.png)

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339010.png)

![N,N-Dibenzyl-2-methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B6339021.png)

![2-Hydroxy-6-[2-(1,2,3,4,4a,9,9a,10-octahydro-anthracen-9-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339033.png)

![Benzoic acid 4-[2-(3-hydroxy-phenyl)-vinyl]-phenyl ester](/img/structure/B6339090.png)